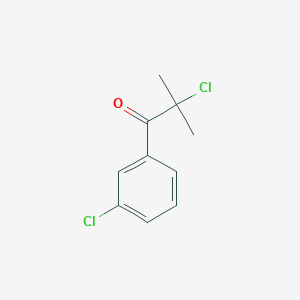
2-Chloro-1-(3-chlorophenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- is a chemical compound with the molecular formula C10H10Cl2O. It is a derivative of propiophenone, characterized by the presence of chlorine atoms on both the propanone and phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- typically involves the chlorination of 1-phenyl-2-propanone. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- can be compared with other similar compounds such as:
1-Propanone, 3-chloro-1-phenyl-: This compound has a similar structure but lacks the methyl group on the propanone moiety.
2-chloro-1-(3-chlorophenyl)propan-1-one: This compound is structurally similar but differs in the position of the chlorine atoms.
The uniqueness of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
36087-13-5 |
|---|---|
Molekularformel |
C10H10Cl2O |
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-chloro-1-(3-chlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,12)9(13)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
MUHTYGMMAHPZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


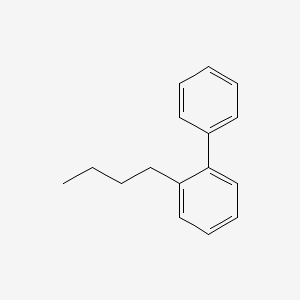
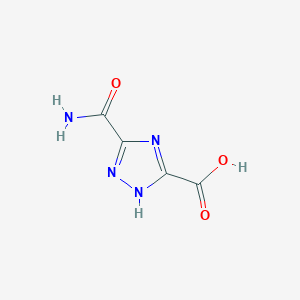
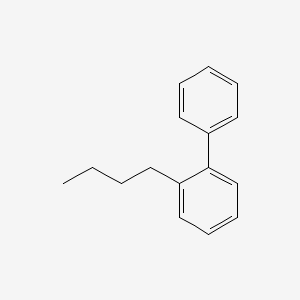
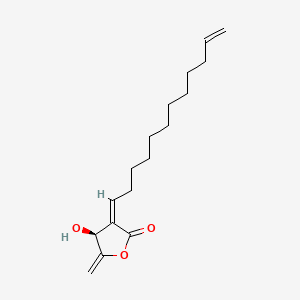
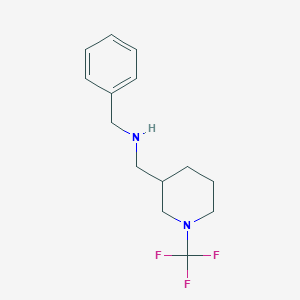


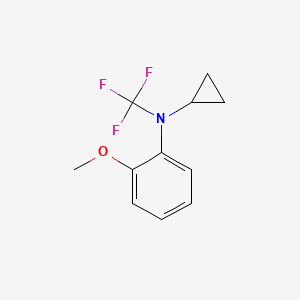
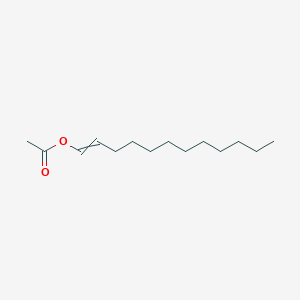
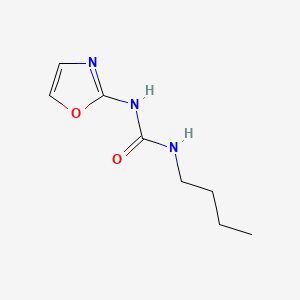
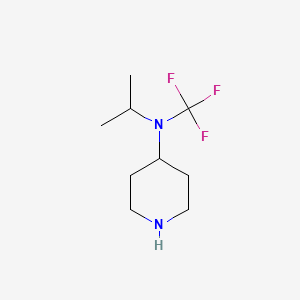
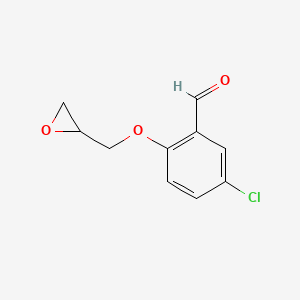
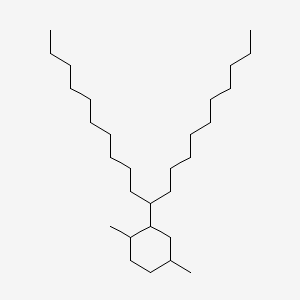
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
